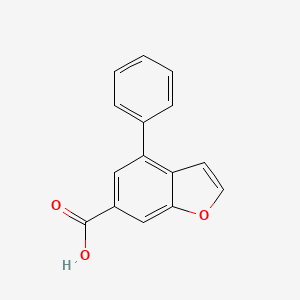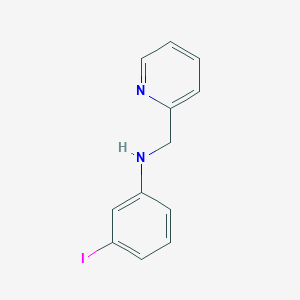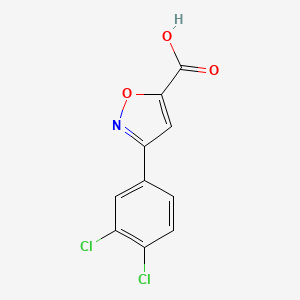
4-Phenyl-1-benzofuran-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzofurancarboxylic acid, 4-phenyl- is an organic compound characterized by a benzofuran ring fused with a carboxylic acid group at the 6th position and a phenyl group at the 4th position. This compound belongs to the class of aromatic carboxylic acids and is known for its notable properties such as antimicrobial and antioxidant activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the free radical cyclization cascade, which is an excellent approach for synthesizing polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which results in fewer side reactions and higher yields .
Industrial Production Methods: Industrial production of this compound often employs high-performance liquid chromatography (HPLC) for detection and purification. The compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 6-Benzofurancarboxylic acid, 4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, alcohols, aldehydes, and quinones .
Aplicaciones Científicas De Investigación
6-Benzofurancarboxylic acid, 4-phenyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Benzofurancarboxylic acid, 4-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s antimicrobial activity is attributed to its ability to inhibit bacterial and fungal growth by interfering with their metabolic pathways . Its antioxidant properties are due to its capacity to scavenge free radicals and protect against oxidative stress .
Comparación Con Compuestos Similares
Benzofuran-6-carboxylic acid: Shares a similar structure but lacks the phenyl group at the 4th position.
Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen in the furan ring.
Uniqueness: 6-Benzofurancarboxylic acid, 4-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the carboxylic acid and phenyl groups enhances its versatility in organic synthesis and its potential as a pharmaceutical intermediate .
Propiedades
Número CAS |
65095-27-4 |
|---|---|
Fórmula molecular |
C15H10O3 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
4-phenyl-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C15H10O3/c16-15(17)11-8-13(10-4-2-1-3-5-10)12-6-7-18-14(12)9-11/h1-9H,(H,16,17) |
Clave InChI |
IHPILOXOKAJHGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=COC3=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-(4-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126740.png)

![7,7-Dimethyl-1-{[(3-pyridylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12126769.png)
![8'-methoxy-4',4',6'-trimethyl-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12126772.png)



amine](/img/structure/B12126783.png)

![1-Benzyl-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12126787.png)
![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12126794.png)
![Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12126802.png)

